molecular formula C20H22N2O3 B1245044 (-)-Alstolucine F

(-)-Alstolucine F

Cat. No. B1245044
M. Wt: 338.4 g/mol
InChI Key: DHAOEWPYRANXCZ-MAOAEMCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-Alstolucine F is an alkaloid, an organic heteropentacyclic compound and a methyl ester. It has a role as a metabolite.

Scientific Research Applications

Synthesis and Chemical Properties

  • Biogenetic Proposal and Chemical Feasibility : A study proposed a biogenetic origin for alstonlarsine A via the rearrangement of Strychnos alkaloids alstolucines B and F. This proposal involves a unique "tert-amino effect" and is supported by the chemical conversion of synthetic alstolucines into alstonlarsine A (Barnes, Hong, & Vanderwal, 2022).

Biological Evaluation and Therapeutic Potential

  • Modulation of Efflux Pumps in Cancer : Alstolucines B and F were synthesized and evaluated for their ability to modulate ATP-binding cassette (ABC) efflux pumps in multidrug-resistant cancers. These compounds showed inhibition of ABCC10 ATPase activity and resensitized ABCC10-transfected cell lines to chemotherapy, highlighting their potential in developing modulators for multidrug-resistant cancers (Teijaro et al., 2014).

Isolation and Structural Analysis

  • Isolation from Alstonia Spatulata : Alstolucines A-E were isolated from the leaf and stem-bark extracts of Alstonia spatulata. The study focused on the structural determination of these compounds and contributed to the revision of the stereochemical assignment of scholaricine (Tan et al., 2010).

properties

Product Name

(-)-Alstolucine F

Molecular Formula

C20H22N2O3

Molecular Weight

338.4 g/mol

IUPAC Name

methyl (1R,11S,12R,17S)-12-acetyl-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carboxylate

InChI

InChI=1S/C20H22N2O3/c1-11(23)13-10-22-8-7-20-14-5-3-4-6-15(14)21-18(20)17(19(24)25-2)12(13)9-16(20)22/h3-6,12-13,16,21H,7-10H2,1-2H3/t12-,13+,16-,20+/m0/s1

InChI Key

DHAOEWPYRANXCZ-MAOAEMCLSA-N

Isomeric SMILES

CC(=O)[C@H]1CN2CC[C@@]34[C@@H]2C[C@@H]1C(=C3NC5=CC=CC=C45)C(=O)OC

Canonical SMILES

CC(=O)C1CN2CCC34C2CC1C(=C3NC5=CC=CC=C45)C(=O)OC

synonyms

alstolucine F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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